molecular formula C14H16N4O3 B1436855 N-(2-methoxyethyl)-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide CAS No. 1428138-97-9

N-(2-methoxyethyl)-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide

Cat. No. B1436855
M. Wt: 288.3 g/mol
InChI Key: XAJHNFGMEDVONW-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide is a useful research compound. Its molecular formula is C14H16N4O3 and its molecular weight is 288.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2-methoxyethyl)-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-methoxyethyl)-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Activity

  • Kumaraswamy Gullapelli et al. (2014) synthesized derivatives related to N-(2-methoxyethyl)-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide and tested them for antibacterial activity. Their research indicated significant antibacterial properties in these compounds (Kumaraswamy Gullapelli, M. Thupurani, & G. Brahmeshwari, 2014).

Anticancer Potential

  • A study by Z. M. Nofal et al. (2014) involved the synthesis of benzimidazole derivatives, closely related to the compound , and their evaluation as potential anticancer agents. Some of these compounds demonstrated promising activity against cancerous cell lines (Z. M. Nofal, E. Soliman, S. H. A. El-Karim, M. El-Zahar, Aladdin M. Srour, Shalini Sethumadhavan, & T. Maher, 2014).

Chemical Synthesis and Characterization

  • Research by F. Sa̧czewski et al. (2008) focused on synthesizing new (benzimidazol-1-yl)-acetamide derivatives, which were screened for antibacterial and cytotoxic activities. This study provides insight into the structural and functional characteristics of similar compounds (F. Sa̧czewski, A. Stencel, Andrzej Bieńczak, K. Langowska, M. Michaelis, W. Werel, R. Hałasa, P. Reszka, & P. Bednarski, 2008).

Miscellaneous Applications

  • A. Faruk et al. (2014) conducted a study on the synthesis, characterization, and pharmacological screening of novel benzimidazole derivatives. This research provides insights into the versatile applications of compounds structurally related to N-(2-methoxyethyl)-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide in the field of pharmacy (A. Faruk, K. DeyB, & A. Chakraborty, 2014).

properties

IUPAC Name

N-(2-methoxyethyl)-2-(2-oxo-1,3-dihydroimidazo[1,2-a]benzimidazol-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3/c1-21-7-6-15-12(19)8-11-13(20)17-14-16-9-4-2-3-5-10(9)18(11)14/h2-5,11H,6-8H2,1H3,(H,15,19)(H,16,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAJHNFGMEDVONW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CC1C(=O)NC2=NC3=CC=CC=C3N12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyethyl)-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-methoxyethyl)-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide
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N-(2-methoxyethyl)-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide
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N-(2-methoxyethyl)-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide
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N-(2-methoxyethyl)-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide
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N-(2-methoxyethyl)-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide
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N-(2-methoxyethyl)-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide

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